4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid

Descripción general

Descripción

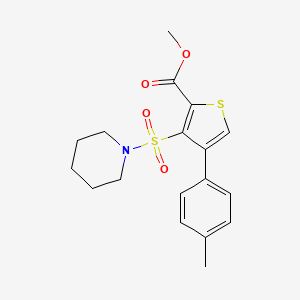

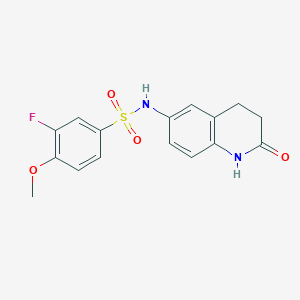

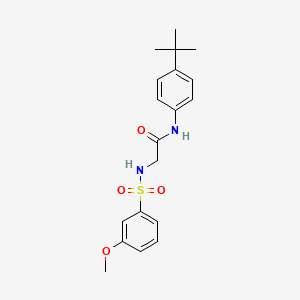

“4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C21H12O7, and it has a molecular weight of 376.32.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a xanthen-9-yl group attached to a benzene-1,3-dicarboxylic acid group . It contains a total of 51 bonds, including 35 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 4 six-membered rings and 2 ten-membered rings .Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

The compound has been involved in studies related to the synthesis and structure analysis of aromatic compounds. For instance, it has been used in the synthesis of arylpyran, where its structure showed recognition through complementary hydrogen bonds forming chains in its crystal structure (Milling, Cooley, Liskin, & Valente, 2009).

Fluorescence Probing and Reactive Oxygen Species Detection

The compound has shown potential in the development of novel fluorescence probes. It's been used to create probes that can detect reactive oxygen species (ROS), specifically highly reactive oxygen species (hROS) such as hydroxyl radical and peroxidase intermediates. These probes have been successfully applied to living cells, allowing the visualization of reactive oxygen species generated in stimulated neutrophils (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

A study has also explored the synthesis of derivatives of this compound for use as corrosion inhibitors. Specifically, methyl and ethyl esters of 4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid were synthesized and found to be effective in inhibiting the corrosion of mild steel in acidic environments. The compounds were shown to protect mild steel against corrosion by being adsorbed on its surface (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Propiedades

IUPAC Name |

4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWLNJETPKSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)